

N-Desethyl Vardenafil-d8 CAS number and molecular weight

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Compound of Interest

Compound Name: N-Desethyl Vardenafil-d8

Cat. No.: B562761

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N-Desethyl Vardenafil-d8: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Desethyl Vardenafil-d8**, a deuterated analog of Vardenafil's primary active metabolite. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering key data, experimental context, and an examination of the relevant biological pathways. Given that **N-Desethyl Vardenafil-d8** is primarily used as an internal standard in analytical and pharmacokinetic research, much of the detailed experimental and pathway information is derived from studies of its non-deuterated counterpart, Vardenafil, and the N-desethyl metabolite.

Core Compound Data

The fundamental chemical properties of **N-Desethyl Vardenafil-d8** are summarized below.

Parameter	Value	Reference
CAS Number	1184985-26-9	[1] [2] [3] [4] [5]
Molecular Weight	468.6 g/mol	[1] [3] [4] [5]
Molecular Formula	C ₂₁ H ₂₀ D ₈ N ₆ O ₄ S	[1] [5]

Pharmacokinetic Insights from Vardenafil and N-Desethyl Vardenafil

N-Desethyl Vardenafil is the major circulating metabolite of Vardenafil, formed through desethylation at the piperazine moiety.^[5] While specific pharmacokinetic data for the d8 variant is not readily available, the study of the non-labeled metabolite provides crucial context. The elimination half-life of both Vardenafil and N-Desethyl Vardenafil is approximately 4-5 hours.^[6] The N-desethyl metabolite (M1) possesses an in vitro inhibitory potency for phosphodiesterase type 5 (PDE5) that is 28% of the parent compound, Vardenafil.^[5]

The Nitric Oxide (NO) Signaling Pathway and PDE5 Inhibition

The therapeutic effects of Vardenafil, and by extension the activity of its metabolites, are centered on the potentiation of the nitric oxide (NO) signaling pathway through the inhibition of PDE5.^{[1][2][4][7]}

Mechanism of Action:

- **Nitric Oxide Release:** Sexual stimulation triggers the release of NO from nerve endings and endothelial cells within the corpus cavernosum.^{[4][5]}
- **Guanylate Cyclase Activation:** NO activates the enzyme guanylate cyclase.^[4]
- **cGMP Production:** Activated guanylate cyclase increases the levels of cyclic guanosine monophosphate (cGMP).^[4]
- **Smooth Muscle Relaxation:** Elevated cGMP levels lead to the relaxation of smooth muscle in the penile arteries and corpus cavernosum, resulting in increased blood flow and erection.^[5]
- **PDE5's Role:** PDE5 is the enzyme responsible for the degradation of cGMP, which terminates the erection.^{[4][7]}
- **Vardenafil's Inhibitory Action:** Vardenafil selectively inhibits PDE5, preventing the breakdown of cGMP. This prolongs the action of cGMP, thereby enhancing and sustaining the erectile response.^{[4][5]}

Vardenafil's Mechanism of Action in the NO Signaling Pathway.

Experimental Protocols

Detailed below are methodologies relevant to the study of Vardenafil and its metabolites. **N-Desethyl Vardenafil-d8** would be employed as an internal standard in quantitative analyses using techniques like LC-MS/MS.

In Vitro PDE5 Inhibition Assay

This type of assay is fundamental for determining the inhibitory potency (IC₅₀) of compounds against the PDE5 enzyme.

Objective: To quantify the concentration of a test compound (e.g., Vardenafil) required to inhibit 50% of PDE5 enzymatic activity.

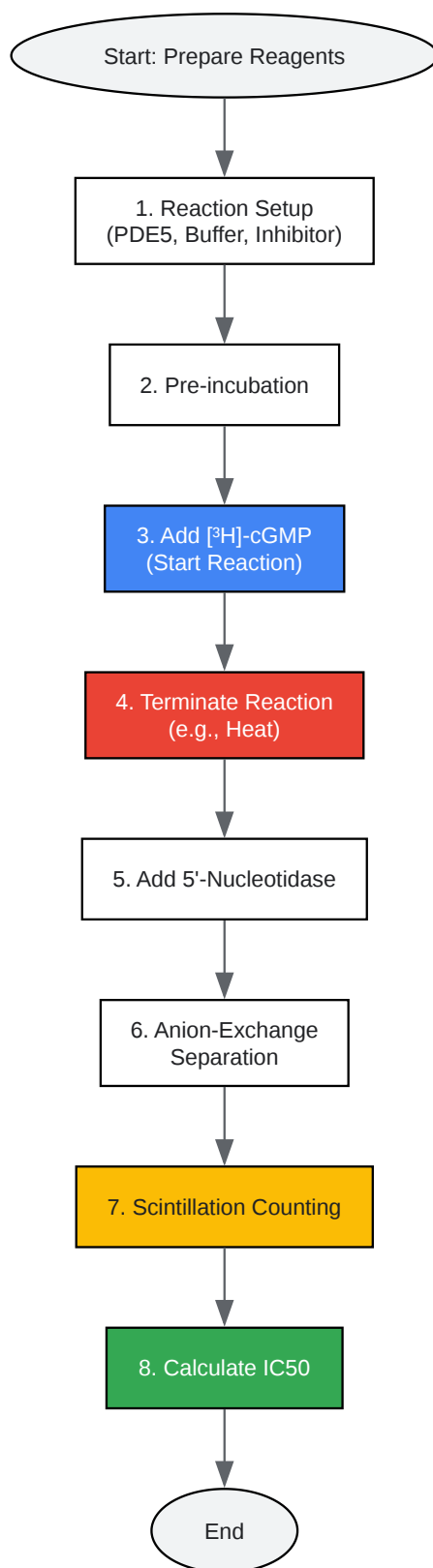
Materials:

- Enzyme Source: Purified human recombinant PDE5.
- Substrate: Tritiated cGMP ([³H]-cGMP).
- Inhibitor: Vardenafil or other test compounds dissolved in a suitable solvent (e.g., DMSO).
- Assay Buffer: Typically a Tris-HCl buffer (pH 7.5) containing MgCl₂.
- 5'-Nucleotidase: Often from snake venom, to convert the product [³H]-5'-GMP to [³H]-guanosine.
- Separation System: Anion-exchange resin to separate the charged substrate from the uncharged product.
- Scintillation Cocktail: For radioactivity measurement.

Methodology:

- Reaction Setup: Reaction tubes are prepared with the assay buffer, a fixed amount of PDE5 enzyme, and varying concentrations of the inhibitor.

- Pre-incubation: The enzyme and inhibitor are pre-incubated to allow for binding.
- Reaction Initiation: The enzymatic reaction is started by adding [^3H]-cGMP. The reaction proceeds for a set time at a controlled temperature (e.g., 30°C).
- Reaction Termination: The reaction is stopped, often by heat inactivation.
- Product Conversion: 5'-nucleotidase is added to convert the [^3H]-5'-GMP to [^3H]-guanosine.
- Separation: The mixture is passed through an anion-exchange resin. The unreacted [^3H]-cGMP binds to the resin, while the resulting [^3H]-guanosine does not.
- Quantification: The radioactivity of the eluate is measured using a scintillation counter.
- Data Analysis: The percentage of PDE5 inhibition is plotted against the logarithm of the inhibitor concentration, and a non-linear regression analysis is used to determine the IC₅₀ value.[\[3\]](#)



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Workflow for an In Vitro PDE5 Inhibition Assay.

Bioanalytical Method for Quantification in Biological Matrices

The quantification of Vardenafil and its metabolites in plasma or urine is crucial for pharmacokinetic studies. A common approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To develop and validate a method for the quantitative determination of Vardenafil and N-Desethyl Vardenafil in a biological matrix (e.g., plasma, urine).

Methodology Outline:

- Sample Preparation:
 - An internal standard (such as **N-Desethyl Vardenafil-d8**) is added to the biological sample.
 - Protein precipitation is performed, often with a cold organic solvent like acetonitrile.[\[8\]](#)
 - Alternatively, liquid-liquid extraction or solid-phase extraction can be used to isolate the analytes.[\[9\]](#)
 - The sample is centrifuged, and the supernatant is collected and prepared for injection.
- Chromatographic Separation:
 - A high-performance liquid chromatography (HPLC) system with a suitable column (e.g., a C18 reversed-phase column) is used to separate the analytes from other components in the sample extract.[\[9\]](#)[\[10\]](#)
 - A specific mobile phase composition and gradient are optimized for the separation.
- Mass Spectrometric Detection:
 - A tandem mass spectrometer is used for detection and quantification.
 - The instrument is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

- Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For Vardenafil, a common transition is m/z 489 \rightarrow 151.[8]
- Method Validation:
 - The method is validated according to regulatory guidelines (e.g., FDA), assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[8][10]

This technical guide provides a foundational understanding of **N-Desethyl Vardenafil-d8**, placing it within the broader context of Vardenafil's mechanism of action and relevant experimental procedures. As a deuterated internal standard, its primary role is to ensure the accuracy and reliability of quantitative bioanalytical methods, which are essential for advancing drug development and pharmacokinetic research.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Vardenafil dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. saapjournals.org [saapjournals.org]

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